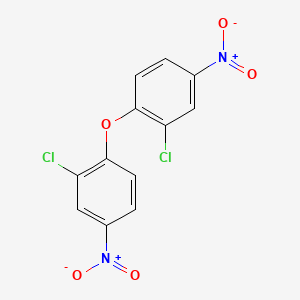

Bis(2-chloro-4-nitrophenyl) ether

Description

Properties

CAS No. |

13867-27-1 |

|---|---|

Molecular Formula |

C12H6Cl2N2O5 |

Molecular Weight |

329.09 g/mol |

IUPAC Name |

2-chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene |

InChI |

InChI=1S/C12H6Cl2N2O5/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H |

InChI Key |

ZHZNXNICTMMFEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Bis(2-chloro-4-nitrophenyl) Ether

Nucleophilic Aromatic Substitution Using Halogeno-Nitrophenyl Compounds

One of the most established methods for synthesizing Bis(2-chloro-4-nitrophenyl) ether involves the nucleophilic aromatic substitution (S_NAr) reaction of halogeno-nitrophenyl compounds with phenolic nucleophiles under basic conditions. This method typically uses 2-chloro-4-nitrochlorobenzene as the electrophilic aromatic halide and a phenol or substituted phenol as the nucleophile.

General Reaction Scheme:

$$

\text{2-chloro-4-nitrochlorobenzene} + \text{phenol} \xrightarrow[\text{CuCl}]{\text{KOH, DMF, reflux}} \text{Bis(2-chloro-4-nitrophenyl) ether}

$$

- Catalyst: Cuprous chloride (CuCl) is used to catalyze the reaction.

- Base: Potassium hydroxide (KOH) generates the phenolate ion from the phenol.

- Solvent: Dimethylformamide (DMF) is commonly used.

- Temperature: Reaction is performed at reflux temperature (~130-140°C).

- Time: 5-6 hours of reaction time.

Example from Patent CN105461582A:

- Para-chlorophenol (25.71 g, 0.2 mol), DMF (102.84 g), and KOH (11.76 g, 0.21 mol) were stirred at 38°C for 30 minutes.

- 3,4-dichloronitrobenzene (38.4 g, 0.2 mol) and CuCl catalyst (0.594 g, 0.006 mol) were added.

- The mixture was heated to reflux for 5.5 hours.

- After cooling, filtration, solvent recovery, and water addition, khaki-colored needle crystals of 2-chloro-4-nitrophenyl-p-chlorophenyl ether were obtained.

- Yield: 92.2% based on para-chlorophenol.

- Purity (HPLC): 97.34%.

This method is highly efficient and yields high purity product with optimized order of reagent addition improving yield significantly.

Etherification via Base-Promoted Phenolate Substitution

Another approach involves the reaction of bis-substituted nitrophenyl compounds with potassium hydroxide in alcoholic solvents, promoting cleavage and reformation of ether bonds.

- Reaction of 2,4-bis(2,4-dichlorophenoxy)nitrobenzene with KOH in tertiary butyl alcohol at 70-75°C for 2 hours yields the corresponding substituted phenoxyphenols.

- The reaction proceeds via a Meisenheimer-type intermediate.

- Product isolation involves cooling, filtration, washing, and neutralization with hydrochloric acid.

- Yields of 85% and high purity were reported for related nitrophenyl ethers.

This method offers a route to selectively cleave and rearrange ether bonds in bis-nitrophenyl compounds to obtain desired substituted ethers.

Direct Synthesis via Halogenated Nitrophenyl Compounds and Base in Aprotic Solvents

According to US Patent US4700011A, bis(nitrophenyl) ethers can be prepared by reacting halogeno-nitrophenyl compounds with a strong base in aprotic solvents such as dimethyl sulfoxide (DMSO) or decahydronaphthalene.

- The reaction involves heating the mixture to 116-170°C.

- KOH solution is added dropwise while temperature is raised to 130°C.

- Water formed during the reaction is continuously removed via a Dean-Stark trap to drive the reaction forward.

- After completion, the reaction mixture is stripped under reduced pressure and quenched in ice water.

- The product is filtered, washed with hot water, and dried.

- Yields of 84.1% based on KOH and 73.8% based on halogeno-nitrophenyl compound were reported.

- The by-product content was low (~2.5%).

This method is advantageous for scale-up due to continuous removal of water and high yields.

Comparative Data Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| CuCl-catalyzed S_NAr | 2-chloro-4-nitrochlorobenzene + para-chlorophenol | KOH, CuCl | DMF | Reflux (~130°C) | 5.5 h | 92.2 | 97.34 (HPLC) | Optimized reagent addition order |

| Base-promoted cleavage/rearrangement | 2,4-bis(2,4-dichlorophenoxy)nitrobenzene + KOH | KOH | Tertiary butyl alcohol | 70-75°C | 2 h | 85 | High | Meisenheimer intermediate mechanism |

| Halogeno-nitrophenyl + KOH | para-chloro-nitrobenzene + KOH | KOH | DMSO, decahydronaphthalene | 116-170°C | 4-5 h | 84.1 (KOH basis) | ~97.5 | Water removal via Dean-Stark trap |

| Catalytic hydrogenation (for intermediates) | Nitrophenyl ether | Pd/C | Ethyl acetate | 55-60°C | 2-3 h | 96.7 | 97.86 | Mild hydrogen pressure |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like palladium on carbon and hydrogen gas.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro groups.

Common Reagents and Conditions

Substitution: Potassium carbonate, dimethyl sulfoxide, elevated temperatures.

Reduction: Palladium on carbon, hydrogen gas.

Oxidation: Various oxidizing agents depending on the desired product.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

Reduction: Formation of amine derivatives.

Oxidation: Formation of higher oxidation state compounds.

Scientific Research Applications

2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of nitro and chloro substituents on biological activity.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene involves its interaction with molecular targets through its nitro and chloro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Bis(2-chloro-4-nitrophenyl) ether with key analogs:

Key Differences and Implications

(a) Bis(p-nitrophenyl) ether (CAS 101-63-3)

- Structural Difference : Symmetrical para-nitro groups vs. ortho-chloro/para-nitro substitution in the target compound.

- Reactivity : Para-nitro groups are stronger electron-withdrawing groups, enhancing stability but reducing nucleophilic substitution activity compared to ortho-chloro substituents.

- Applications : Used in high-energy materials and dyes .

(b) 2-Nitro-2',4-dichlorodiphenyl ether (CAS 22544-02-1)

- Structural Difference: Asymmetric substitution (nitro on one ring, dichloro on another) vs. symmetrical substitution in the target compound.

- Physicochemical Properties : Asymmetry may lower melting point and solubility compared to symmetrical analogs .

(c) Bis(2-chloroethyl) ether (CAS 111-44-4)

- Structural Difference : Aliphatic ether with chloroethyl groups vs. aromatic ether.

- Toxicity: Classified as a carcinogen with stringent handling protocols . Aliphatic ethers are more prone to hydrolysis than aromatic analogs.

(d) Bis(2-chloro-4-nitrophenyl) sulfide

- Functional Group Difference : Sulfide (C-S-C) linkage vs. ether (C-O-C).

Toxicological and Environmental Considerations

- Aliphatic vs. Aromatic Ethers: Bis(2-chloroethyl) ether (aliphatic) is a documented carcinogen requiring engineering controls (e.g., ventilation) . Aromatic ethers like Bis(2-chloro-4-nitrophenyl) ether may exhibit lower volatility and slower degradation, impacting environmental persistence.

Q & A

Q. What are the recommended synthetic routes for Bis(2-chloro-4-nitrophenyl) ether, and how can researchers optimize reaction yields?

- Methodological Answer : Begin with Ullmann coupling or nucleophilic aromatic substitution using 2-chloro-4-nitrophenol and a suitable halogenating agent. Reaction optimization can employ orthogonal experimental design (e.g., Taguchi or Box-Behnken) to test variables like temperature, catalyst loading, and solvent polarity . SciFinder® or Reaxys® should be used to cross-reference existing protocols, focusing on patents or journals indexed in PubChem or CAS Common Chemistry for validated procedures . Monitor reaction progress via TLC or HPLC and confirm purity through melting point analysis and NMR spectroscopy .

Q. How can researchers characterize Bis(2-chloro-4-nitrophenyl) ether’s physicochemical properties, and what analytical standards apply?

- Methodological Answer : Use GC-MS or LC-MS for molecular weight confirmation and isotopic patterns. IR spectroscopy identifies nitro and ether functional groups, while UV-Vis spectra (λmax ~270–310 nm) quantify nitroaromatic chromophores . Differential scanning calorimetry (DSC) determines thermal stability and decomposition points. Cross-validate data against NIST reference spectra and ensure compliance with ASTM or ISO protocols for reproducibility .

Q. What are the critical considerations for designing toxicity assays involving this compound?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) due to the compound’s nitroaromatic and chlorinated moieties. Use factorial design to test dose-response relationships and exposure durations, controlling for solvent interference (e.g., DMSO) . Reference PubChem’s bioactivity data for structurally analogous compounds (e.g., 4-nitrophenol derivatives) to predict metabolic pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving Bis(2-chloro-4-nitrophenyl) ether?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction barriers for coupling reactions. Tools like Gaussian or ORCA simulate electron transfer mechanisms in Ullmann or SNAr reactions. Pair computational predictions with ICReDD’s reaction path search methods to narrow experimental parameters (e.g., solvent dielectric constant, base strength) . Validate models using in situ Raman spectroscopy to track intermediate formation .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound’s synthesis?

- Methodological Answer : Conduct a meta-analysis of literature data, categorizing studies by catalyst type (e.g., CuI vs. Pd), solvent systems, and reaction scales. Apply statistical tools like ANOVA to identify outliers or confounding variables . Reproduce conflicting experiments under controlled conditions, using high-throughput screening (HTS) to test catalyst libraries. Cross-reference CRDC classifications (e.g., RDF2050112 for reactor design) to assess scalability impacts .

Q. How can multi-factor optimization improve the environmental safety of waste streams from this compound’s synthesis?

- Methodological Answer : Use response surface methodology (RSM) to optimize waste treatment variables: pH, oxidant concentration (e.g., Fenton’s reagent), and reaction time. Integrate membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors, referencing CRDC subclass RDF2050104 for separation protocols . Lifecycle assessment (LCA) tools quantify the environmental footprint, prioritizing green solvents (e.g., cyclopentyl methyl ether) .

Q. What mechanistic insights explain unexpected byproducts during Bis(2-chloro-4-nitrophenyl) ether’s halogenation?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic pathways. Use LC-MS/MS to identify byproducts (e.g., polychlorinated dibenzofurans) and propose mechanisms via Hammett plots or linear free-energy relationships (LFER). Compare with analogous systems (e.g., 2,4,6-trichlorophenyl ether derivatives) to infer steric or electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.